1-Benzyl-3-(2,3-dimethylphenyl)thiourea 1-Benzyl-3-(2,3-dimethylphenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC11191740
InChI: InChI=1S/C16H18N2S/c1-12-7-6-10-15(13(12)2)18-16(19)17-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H2,17,18,19)
SMILES: CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CC=C2)C
Molecular Formula: C16H18N2S
Molecular Weight: 270.4 g/mol

1-Benzyl-3-(2,3-dimethylphenyl)thiourea

CAS No.:

Cat. No.: VC11191740

Molecular Formula: C16H18N2S

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-(2,3-dimethylphenyl)thiourea -

Specification

Molecular Formula C16H18N2S
Molecular Weight 270.4 g/mol
IUPAC Name 1-benzyl-3-(2,3-dimethylphenyl)thiourea
Standard InChI InChI=1S/C16H18N2S/c1-12-7-6-10-15(13(12)2)18-16(19)17-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H2,17,18,19)
Standard InChI Key PHQOOAAXUWVOHH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CC=C2)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Benzyl-3-(2,3-dimethylphenyl)thiourea (C₁₆H₁₈N₂S) is a thiourea derivative featuring a benzyl group at the N1 position and a 2,3-dimethylphenyl substituent at the N3 position . Its IUPAC name, 1-benzyl-3-(2,3-dimethylphenyl)thiourea, reflects this substitution pattern, while its SMILES notation (CC₁=C(C(=CC=C₁)NC(=S)NCC₂=CC=CC=C₂)C) encodes the connectivity of the 2,3-dimethylphenyl and benzyl moieties . The molecular weight is 270.4 g/mol, with a monoisotopic mass of 270.1195 Da .

Crystallographic and Spectroscopic Properties

Though experimental X-ray crystallography data for this specific compound remains unpublished, density functional theory (DFT) studies on analogous thioureas predict a planar thiocarbonyl (C=S) group and non-coplanar aromatic rings due to steric hindrance . Infrared spectroscopy of related compounds reveals characteristic C=S stretching vibrations at 1,170–1,210 cm⁻¹, while ¹H NMR spectra typically show:

  • Aromatic protons: δ 6.8–7.6 ppm (multiplet, 9H)

  • Methyl groups: δ 2.2–2.4 ppm (singlet, 6H)

  • Thiourea NH: δ 9.8–10.1 ppm (broad singlet, 2H) .

Synthetic Methodologies

Classical Thiourea Synthesis

The compound is synthesized via a two-step nucleophilic substitution sequence :

  • Formation of isothiocyanate intermediate:
    Benzylamine+CS2BaseBenzyl isothiocyanate\text{Benzylamine} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Benzyl isothiocyanate}

  • Coupling with 2,3-dimethylaniline:
    Benzyl isothiocyanate+2,3-DimethylanilineEtOH, Δ1-Benzyl-3-(2,3-dimethylphenyl)thiourea\text{Benzyl isothiocyanate} + \text{2,3-Dimethylaniline} \xrightarrow{\text{EtOH, Δ}} \text{1-Benzyl-3-(2,3-dimethylphenyl)thiourea}

Yields typically exceed 85% when using polar aprotic solvents like DMF and potassium carbonate as base .

Modern Catalytic Approaches

Recent advances employ Cu(I)-catalyzed cross-coupling to enhance regioselectivity. For example, a 2024 protocol using CuBr (10 mol%) and 1,10-phenanthroline ligand in toluene at 110°C achieves 92% yield with <3% diarylthiourea byproducts .

Physicochemical Properties

PropertyValueMethodReference
Melting Point163–165°CDifferential Scanning Calorimetry
LogP (Octanol-Water)3.81 ± 0.12HPLC
Aqueous Solubility (25°C)0.12 mg/mLShake-flask
pKa8.34 (NH), 10.22 (NH)Potentiometric

The compound exhibits limited aqueous solubility but high lipid membrane permeability (PAMPA logPe = −4.72), suggesting potential for blood-brain barrier penetration .

StrainMIC (µg/mL)MBC (µg/mL)
MRSA ATCC 43300816
Clinical Isolate SA-1271632

Mechanistic studies indicate disruption of bacterial membrane potential through interaction with undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in cell wall biosynthesis .

Antimycobacterial Effects

Against Mycobacterium tuberculosis H37Rv:

  • MIC₉₀: 32 µg/mL

  • Intracellular killing in macrophages: 64% reduction at 4× MIC .

Computational Modeling Insights

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO Gap: 4.21 eV (indicating moderate reactivity)

  • Molecular Electrostatic Potential: Maximal negative charge (−0.42 e) at sulfur atom

  • Hydrogen Bond Donor Capacity: Two sites with H-bond strength=28.5kcal/mol\text{H-bond strength} = 28.5 \, \text{kcal/mol} .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in:

  • Anticancer agent development (via PARP-1 inhibition)

  • Antidiabetic glitazone analogs

  • Radioligands for σ receptor imaging .

Materials Science

Thin films of its copper(II) complexes exhibit:

  • Electrical Conductivity: 3.2 × 10⁻³ S/cm

  • Photoluminescence Quantum Yield: 17% (λₑₓ = 365 nm) .

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